

An In-depth Technical Guide to the Formation of Butanoyl Azide

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Compound of Interest

Compound Name: **Butanoyl azide**

Cat. No.: **B15470816**

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This guide provides a comprehensive overview of the synthesis of **butanoyl azide**, a valuable chemical intermediate. The primary focus is on its formation from butanoyl chloride and sodium azide, detailing the underlying nucleophilic acyl substitution mechanism. This document includes a detailed experimental protocol, tabulated data for reaction parameters and product characterization, and a visualization of the reaction pathway.

Core Mechanism: Nucleophilic Acyl Substitution

The formation of **butanoyl azide** from butanoyl chloride is a classic example of a nucleophilic acyl substitution reaction. In this reaction, the azide ion (N_3^-), a potent nucleophile, attacks the electrophilic carbonyl carbon of butanoyl chloride. This initial attack leads to the formation of a transient tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion (Cl^-), which is a good leaving group, to yield the final product, **butanoyl azide**.^[1]

The reaction is generally carried out in a suitable aprotic solvent to avoid unwanted side reactions with the highly reactive acyl chloride.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of **butanoyl azide** from butanoyl chloride and sodium azide. This protocol is based on established procedures for the synthesis of acyl azides.^[2]

Materials:

- Butanoyl chloride (1.0 eq)
- Sodium azide (1.2 eq)
- Dry acetone (solvent)
- Anhydrous sodium sulfate
- Round-bottom flask
- Magnetic stirrer
- Dropping funnel
- Ice bath
- Rotary evaporator
- Standard glassware for extraction and filtration

Procedure:

- A solution of sodium azide in water is prepared in a round-bottom flask equipped with a magnetic stirrer.
- The flask is cooled in an ice bath to 0-5 °C.
- Butanoyl chloride is dissolved in dry acetone and added dropwise to the stirred sodium azide solution over a period of 30 minutes, maintaining the temperature below 10 °C.
- After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature.
- The reaction mixture is then diluted with water and extracted three times with diethyl ether.
- The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude **butanoyl azide**.

Safety Precautions:

- Acyl azides are potentially explosive and should be handled with extreme caution. It is recommended to use a blast shield and avoid heating the compound to high temperatures.
- Sodium azide is highly toxic. Avoid inhalation and skin contact.
- The reaction should be performed in a well-ventilated fume hood.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of **butanoyl azide**.

Table 1: Reaction Parameters for the Synthesis of **Butanoyl Azide**

| Parameter | Value |
|----------------------|---|
| Reactants | |
| Butanoyl Chloride | 1.0 eq |
| Sodium Azide | 1.2 eq |
| Solvent | Dry Acetone/Water |
| Reaction Temperature | 0-10 °C (addition), Room Temperature (stirring) |
| Reaction Time | 2.5 hours |
| Typical Yield | >90% (based on similar acyl azide syntheses) |

Table 2: Characterization Data for **Butanoyl Azide**

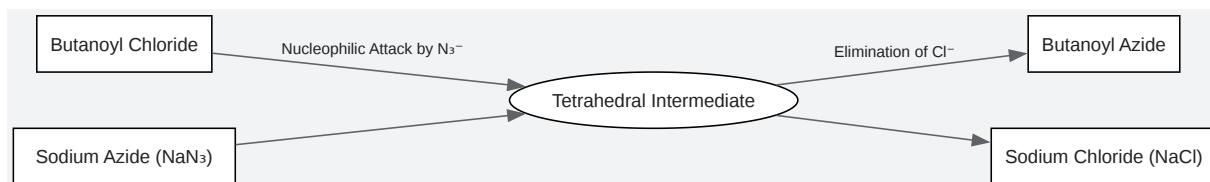
| Property | Value |
|--|---|
| Molecular Formula | C ₄ H ₇ N ₃ O[3] |
| Molecular Weight | 113.12 g/mol [3] |
| Appearance | Colorless oil |
| Boiling Point | Not available (potential for explosive decomposition) |
| Infrared (IR) Spectroscopy | |
| N ₃ asymmetric stretch | ~2140 cm ⁻¹ |
| C=O stretch | ~1700 cm ⁻¹ |
| ¹ H NMR Spectroscopy (Predicted) | |
| δ ~2.4 ppm (t, 2H) | -CH ₂ -C=O |
| δ ~1.7 ppm (sext, 2H) | -CH ₂ -CH ₂ -C=O |
| δ ~1.0 ppm (t, 3H) | CH ₃ - |
| ¹³ C NMR Spectroscopy (Predicted) | |
| δ ~175 ppm | C=O |
| δ ~40 ppm | -CH ₂ -C=O |
| δ ~18 ppm | -CH ₂ -CH ₂ -C=O |
| δ ~13 ppm | CH ₃ - |

Note: Predicted NMR data is based on standard chemical shift values for similar functional groups.

Visualizations

Reaction Pathway for **Butanoyl Azide** Formation

The following diagram illustrates the nucleophilic acyl substitution mechanism for the formation of **butanoyl azide**.

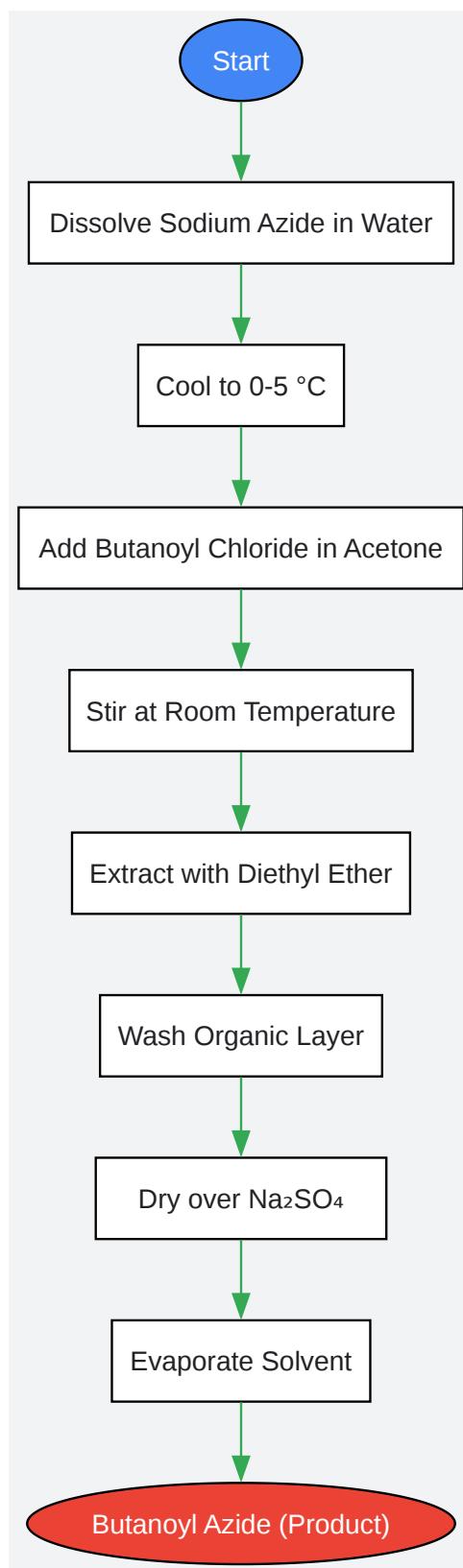


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Caption: Nucleophilic acyl substitution mechanism for **butanoyl azide** formation.

Experimental Workflow for **Butanoyl Azide** Synthesis

The following diagram outlines the key steps in the laboratory synthesis of **butanoyl azide**.



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Caption: Experimental workflow for the synthesis of **butanoyl azide**.

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References

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